molecular formula C19H21N3O2S B12186826 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B12186826
M. Wt: 355.5 g/mol
InChI Key: CGZNJOCDVUJABF-UHFFFAOYSA-N
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Description

2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its wide range of applications in medicinal chemistry. This compound features a fused bicyclic 5,6 heterocycle structure, making it a valuable scaffold in drug discovery and development .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the 3-methylpiperidin-1-yl sulfonyl group, which can enhance its biological activity and selectivity . This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21N3O2S/c1-15-6-5-11-22(13-15)25(23,24)17-8-4-7-16(12-17)18-14-21-10-3-2-9-19(21)20-18/h2-4,7-10,12,14-15H,5-6,11,13H2,1H3

InChI Key

CGZNJOCDVUJABF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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